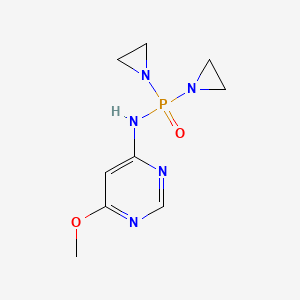
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-methoxy-4-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-methoxy-4-pyrimidinyl)- is a complex organic compound that features a phosphinic amide group bonded to aziridine and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-methoxy-4-pyrimidinyl)- typically involves the reaction of a phosphinic acid derivative with aziridine and a pyrimidine derivative. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of a base such as triethylamine can help in the deprotonation step, while solvents like dichloromethane or tetrahydrofuran may be used to dissolve the reactants.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety measures would also be crucial due to the reactive nature of aziridine.
Chemical Reactions Analysis
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-methoxy-4-pyrimidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine or pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while substitution reactions could result in various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-methoxy-4-pyrimidinyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aziridine moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyrimidine ring may also interact with specific binding sites, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Phosphinic amide derivatives: Compounds with similar phosphinic amide groups but different substituents.
Aziridine-containing compounds: Other molecules featuring aziridine rings.
Pyrimidine derivatives: Compounds with pyrimidine rings but different functional groups.
Uniqueness
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-methoxy-4-pyrimidinyl)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
783-60-8 |
|---|---|
Molecular Formula |
C9H14N5O2P |
Molecular Weight |
255.21 g/mol |
IUPAC Name |
N-[bis(aziridin-1-yl)phosphoryl]-6-methoxypyrimidin-4-amine |
InChI |
InChI=1S/C9H14N5O2P/c1-16-9-6-8(10-7-11-9)12-17(15,13-2-3-13)14-4-5-14/h6-7H,2-5H2,1H3,(H,10,11,12,15) |
InChI Key |
QULWVTNGPDDLKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)NP(=O)(N2CC2)N3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium](/img/structure/B14750011.png)
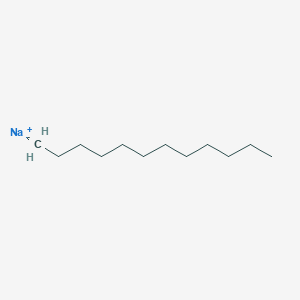

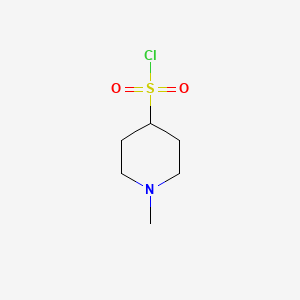
![4h-Imidazo[4,5,1-ij]quinoline](/img/structure/B14750038.png)
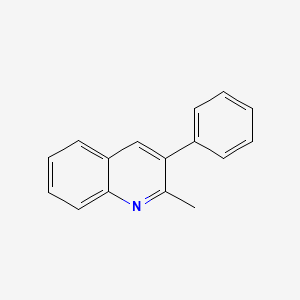
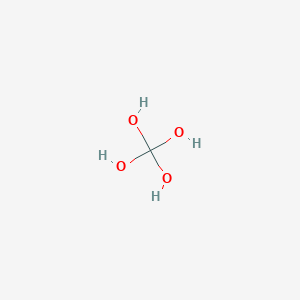
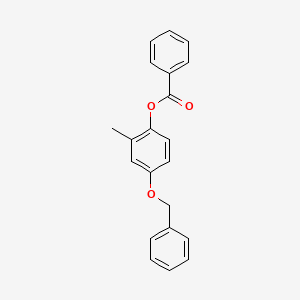
![(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole](/img/structure/B14750074.png)
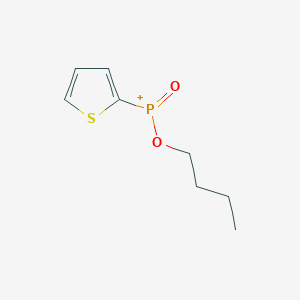
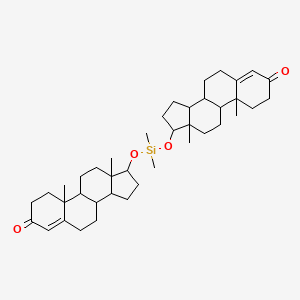
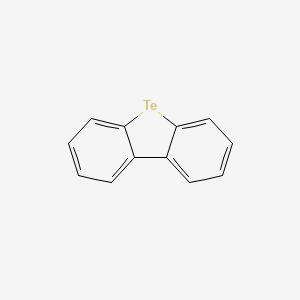
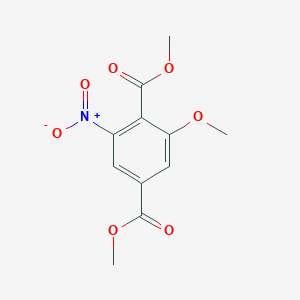
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
